N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Hydrogen-bond donor count Fragment-based drug discovery Target engagement

Medicinal chemistry teams pursuing kinase or SDHI targets often face a gap: fragment-like scaffolds that preserve hydrogen-bond capacity without excessive lipophilicity. This compound-MW 261.34, cLogP ~2.5, single HBD-fills that gap. • Rule-of-Three compliant fragment (HBD=1, HBA≤3) for soaking, SPR, and NMR campaigns. • Unsubstituted thiophene preserves key NH pharmacophore absent in tertiary amide and 5-Cl analogs. • Higher QED (0.78-0.82) than halogenated or N-substituted derivatives-ideal starting point for structure-guided elaboration. Supplied by BenchChem with batch-specific QC; inquire for bulk/research quantities and global shipping options.

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 1448063-22-6
Cat. No. B2600620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide
CAS1448063-22-6
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C2=CC=CS2)C3CC3
InChIInChI=1S/C13H15N3OS/c1-16-11(9-4-5-9)7-10(15-16)8-14-13(17)12-3-2-6-18-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,14,17)
InChIKeyRCLKQCHZGFHCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazole–Thiophene Carboxamide Scaffold Overview


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic heterocyclic small molecule (MW = 261.34 g/mol, molecular formula C13H15N3OS) featuring an unsubstituted thiophene-2-carboxamide core linked via a methylene bridge to a 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl moiety. The compound belongs to the broader class of pyrazole–thiophene carboxamides, a scaffold extensively explored for kinase inhibition (especially IKK-2 [1]), antifungal activity via succinate dehydrogenase (SDH) inhibition [2], and antiproliferative activity against cancer cell lines [3]. The pyrazole–thiophene-2-carboxamide chemotype is recognized for its capacity to present diverse hydrogen-bond donor/acceptor pharmacophores across a rigid heterocyclic framework, making it a privileged scaffold for fragment-based and target-based drug discovery campaigns.

Fragment-based screening: Single HBD, low MW align with Rule-of-Three
Kinase target engagement: Thiophene-carboxamide IKK-2 pharmacophore reported
Antiproliferative panels: Pyrazole–thiophene SAR supports screening inclusion
Agrochemical SDHI: Validated antifungal scaffold for phytopathogen studies

Scaffold Specificity of Pyrazole–Thiophene Carboxamide


Within the pyrazole–thiophene carboxamide family, even minor structural modifications produce substantial shifts in physicochemical and biological profiles. Systematic SAR studies on related thiophene-2-carboxamide derivatives have demonstrated that the nature and position of substituents on the thiophene ring critically modulate antibacterial potency (MIC differences of 4- to 8-fold between hydroxyl, methyl, and amino substituents) [1]. In the antifungal pyrazole–thiophene carboxamide series, compounds differing by a single halogen or methoxy group on the phenyl ring exhibited EC50 values ranging from <0.1 to >50 μg/mL against Rhizoctonia solani [2]. Similarly, the unsubstituted thiophene-2-carboxamide in these scaffolds preserves a distinct hydrogen-bond donor profile—a single carboxamide NH—compared to tertiary amide analogs (e.g., N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide, CAS 1798674-01-7) which lack any NH donor capacity . The 5-chloro analog (CAS 1448044-49-2) introduces a halogen that alters both lipophilicity (calculated LogP increase of approximately 0.8 units) and potential halogen-bonding interactions, while also raising MW to 295.79 g/mol , fundamentally changing the scaffold's drug-likeness and target engagement profile. Therefore, generic substitution within this chemotype cannot be performed without thorough orthogonal profiling of the specific substitution pattern.

HBD loss Tertiary amide analog (CAS 1798674-01-7) lacks hydrogen-bond donor, potentially altering kinase binding mode.
Lipophilicity shift 5-Chloro analog (CAS 1448044-49-2) raises MW and cLogP, shifting drug-likeness and permeability profile.
Metabolic stability Alkyl-substituted pyrazole analogs may exhibit reduced microsomal stability vs. cyclopropyl, increasing clearance risk.

Quantitative Evidence for CAS 1448063-22-6 vs. Analogs


Single Hydrogen-Bond Donor for Fragment-Based Screening

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide (CAS 1448063-22-6) possesses exactly one hydrogen-bond donor (the secondary carboxamide NH), a calculated HBD count of 1 . In contrast, N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide (CAS 1798674-01-7) is a tertiary amide with HBD = 0, eliminating the capacity for a key donor interaction with biological targets . This difference is critical for fragment-based screening libraries where the Rule-of-Three compliance (HBD ≤ 3) and maintenance of at least one HBD is generally preferred to facilitate detectable binding to protein targets [1]. The presence of a single, geometrically well-defined NH donor in the target compound provides a directional hydrogen-bond vector that is absent in the tertiary amide analog, potentially altering kinase hinge-binding modes and overall target selectivity profiles.

HBD Count
Head-to-head
Target compound: HBD = 1 (secondary thiophene-2-carboxamide) Analog (CAS 1798674-01-7): HBD = 0 (tertiary amide)
Single HBD supports fragment-based target engagement; zero-donor analog may lack key interaction.
Based on structural connectivity; Lipinski HBD definition.
Hydrogen-bond donor count Fragment-based drug discovery Target engagement

Superior Drug-Likeness (QED) vs. Halogenated Analogs

The target compound (MW = 261.34 g/mol, cLogP approximately 2.5 based on the unsubstituted thiophene-2-carboxamide scaffold) exhibits a lower molecular weight and calculated lipophilicity compared to its closest commercially available analogs. The 5-chloro analog (CAS 1448044-49-2, MW = 295.79 g/mol) carries a chlorine atom that increases both MW (+34.45 g/mol) and cLogP by an estimated 0.8 log units . The N-cyclopentyl analog (CAS 1798674-01-7, MW = 329.46 g/mol) adds substantial bulk and lipophilicity, yielding MW +68.12 g/mol vs. the target compound . Using the Quantitative Estimate of Drug-likeness (QED) metric, which integrates MW, LogP, HBD, HBA, TPSA, rotatable bonds, and aromatic ring count into a single desirability score, the target compound achieves a higher composite QED score (estimated 0.78–0.82) compared to the chloro (0.72–0.76) and cyclopentyl (0.65–0.71) analogs [1]. This QED advantage positions the target compound as a more attractive starting point for lead optimization campaigns where maintaining low MW and balanced lipophilicity is paramount.

QED Score
Head-to-head
Target: QED ~0.78–0.82 (MW 261.34, cLogP ~2.5) 5-Cl analog: QED ~0.72–0.76 (MW 295.79, cLogP ~3.3) N-Cyclopentyl analog: QED ~0.65–0.71 (MW 329.46, cLogP ~3.8)
Higher QED correlates with improved developability in lead optimization campaigns.
QED per Bickerton et al.; cheminformatics estimates.
Drug-likeness Lipinski compliance Quantitative Estimate of Drug-likeness (QED)

Antiproliferative Activity Baseline from Class-Level SAR

Although no direct antiproliferative data exist for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide itself, class-level SAR from structurally analogous pyrazole–thiophene carboxamides provides a benchmark for expected biological behavior. In a published study, pyrazole–thiophene hybrid amides with unsubstituted or minimally substituted thiophene-2-carboxamide cores demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with the most potent analogs achieving IC50 values of 5.068 and 6.460 µg/mL (approximately 12–16 µM for MW ~300 compounds) [1]. Another study on pyrazole–thiophene multitarget EGFR/VEGFR-2 inhibitors reported wild-type EGFR IC50 values of 16.25 µg/mL and T790M mutant EGFR IC50 of 17.8 µg/mL for the most active compounds [2]. By contrast, structurally unrelated thiophene-2-carboxamide derivatives with bulky or highly lipophilic substituents frequently exhibited IC50 values >50 µM or were inactive [3]. The target compound's favorable MW and balanced lipophilicity suggest it may fall within the more potent region of this class's activity spectrum, making it a rational inclusion in antiproliferative screening panels.

Antiproliferative SAR
Class-level
Class benchmark: pyrazole–thiophene carboxamides IC50 = 5–15 µM (MCF-7, HeLa); less favorable analogs >50 µM
Class-level SAR suggests target compound may fall within active range; direct data to verify.
MTT assay, 48–72 h; literature-derived; not compound-specific.
Anticancer activity Cytotoxicity screening Pyrazole-thiophene SAR

Cyclopropyl Stability Advantage Over Alkyl Analogs

The 5-cyclopropyl substituent on the pyrazole ring of the target compound provides a well-characterized metabolic stability advantage over isopropyl or linear alkyl substituents. The cyclopropyl group is a recognized structural motif in medicinal chemistry for reducing CYP450-mediated oxidative metabolism: the strained ring is less susceptible to ω-oxidation and hydroxylation compared to acyclic alkyl groups [1]. In kinase inhibitor programs, replacement of an isopropyl with a cyclopropyl group has been shown to increase metabolic half-life in human liver microsomes by 2- to 5-fold [2]. While direct microsomal stability data for the target compound are not publicly available, the presence of the cyclopropyl group at the pyrazole C5 position—rather than a less metabolically stable alkyl substituent—represents a deliberate and advantageous structural feature retained across this compound series. This feature differentiates the target compound from pyrazole analogs bearing isopropyl, ethyl, or n-propyl groups at the same position .

Cyclopropyl Stability
Class-level
Cyclopropyl at pyrazole C5; literature precedent: 2- to 5-fold increase in microsomal half-life vs. isopropyl analogs
Cyclopropyl motif may improve metabolic stability; target-specific data not available.
General medicinal chemistry SAR; requires experimental confirmation.
Metabolic stability Cyclopropyl effect CYP450 oxidation

Application Scenarios for CAS 1448063-22-6


Fragment-Based Screening for Kinases and Inflammation

The target compound's single hydrogen-bond donor (HBD = 1), molecular weight of 261.34 g/mol, and balanced cLogP (~2.5) align with fragment library design criteria (Rule-of-Three: MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). The pyrazole–thiophene-2-carboxamide scaffold has demonstrated affinity for the IKK-2 ATP-binding pocket, with structurally related compounds achieving IC50 values as low as 158 nM against IKK-β in cellular assays [1]. The unsubstituted thiophene ring preserves key hydrogen-bonding capacity while avoiding the excessive lipophilicity of halogenated analogs (5-chloro analog cLogP ~3.3), making this compound particularly suitable for fragment soaking, SPR-based screening, or NMR-based fragment screening against kinase targets. Procurement of this specific compound rather than the chloro or cyclopentyl analog ensures fragment-like physicochemical properties that maximize the probability of detecting weak but specific target engagement.

Anticancer Lead Optimization with High Drug-Likeness

For medicinal chemistry teams pursuing pyrazole–thiophene carboxamides as anticancer leads, the target compound offers a higher QED score (estimated 0.78–0.82) than either the 5-chloro analog (QED ~0.72–0.76) or the N-cyclopentyl analog (QED ~0.65–0.71) [1]. Class-level antiproliferative data indicate that similarly structured pyrazole–thiophene carboxamides achieve IC50 values of 5–15 µM against MCF-7 and HeLa cells [2], with the most potent examples inhibiting wild-type EGFR at IC50 = 16.25 µg/mL and T790M mutant EGFR at 17.8 µg/mL [3]. Starting SAR exploration from this compound—with its favorable MW, single HBD, and unsubstituted thiophene—allows for systematic exploration of substitution vectors (thiophene C4 and C5 positions) without the confounding influence of pre-existing halogen or bulky N-substituents. This makes it an ideal scaffold for rational, structure-guided elaboration.

SDH Inhibition for Phytopathogenic Fungi

Published studies on pyrazole–thiophene carboxamide derivatives have established this scaffold as a validated pharmacophore for succinate dehydrogenase inhibitor (SDHI) fungicides [1]. In a series of 24 pyrazole–thiophene carboxamides, compounds with unsubstituted or minimally substituted thiophene-2-carboxamide cores exhibited promising antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, with some analogs achieving EC50 values below 1 µg/mL [1]. The target compound's cyclopropyl substituent at the pyrazole C5 position mimics the cyclopropyl-containing motif found in commercial SDHI fungicides (e.g., sedaxane), and its unsubstituted thiophene ring provides an unencumbered starting point for agrochemical lead optimization. Screening this compound in fungal growth inhibition assays (mycelial growth rate method, 0.1–100 µg/mL concentration range) against a panel of phytopathogens is a rational, SAR-informed application that leverages the scaffold's established antifungal pharmacophore.

NF-κB Pathway Chemical Probe Development

Thiophene-2-carboxamide derivatives have been extensively patented as inhibitors of the enzyme IKK-2, a key regulator of the NF-κB inflammatory signaling pathway [1]. The target compound incorporates the essential thiophene-2-carboxamide pharmacophore found in multiple IKK-2 inhibitor series while maintaining a relatively low molecular weight (261.34 g/mol) and single hydrogen-bond donor—properties that facilitate cellular permeability and target engagement in cellular assays [2]. The 5-cyclopropyl group on the pyrazole ring is expected to confer metabolic stability advantages (estimated 2- to 5-fold improvement in microsomal half-life vs. isopropyl analogs) [3], making this compound a viable starting point for developing chemical probes to dissect NF-κB signaling dynamics. The absence of a halogen substituent on the thiophene ring distinguishes it from the 5-chloro analog and may reduce off-target reactivity associated with electrophilic halogen-containing compounds.

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Single HBD, low MW, Rule-of-Three compliant; unsubstituted thiophene core
Target engagement (SPR, NMR, soaking) against kinase panels
Cancer cell-model lead optimization
Higher QED score vs. halogenated/cyclopentyl analogs; minimal substitution for SAR vectors
Antiproliferative activity in MCF-7, HeLa; EGFR/VEGFR-2 profiling
SDHI agrochemical research
Pyrazole–thiophene SDHI pharmacophore; cyclopropyl mimics commercial fungicides
Mycelial growth inhibition (Rhizoctonia, Fusarium, Botrytis)
NF-κB pathway probe
IKK-2 pharmacophore; low MW, single HBD; reduced off-target reactivity vs. halogenated
Cellular IKK-β inhibition, NF-κB reporter assays, kinase selectivity
Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.